Darifenacin hydrochloride is a pharmacological compound primarily utilized in the treatment of urinary incontinence, particularly in patients with overactive bladder syndrome. It functions as a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a significant role in bladder contraction. By blocking these receptors, darifenacin reduces involuntary contractions of the bladder, thereby alleviating symptoms such as urinary urgency and frequency .
The synthesis of darifenacin typically involves several key reactions. One common method includes the reaction of 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-pyrrolidine with various halogenated ethyl compounds. The process can be summarized in the following steps:
Darifenacin has a complex molecular structure represented by the chemical formula C28H30N2O2, with a molecular weight of approximately 426.55 g/mol . The structural formula can be visualized as follows:
Darifenacin undergoes various chemical reactions during its synthesis and degradation:
Darifenacin exerts its therapeutic effects by selectively blocking M3 muscarinic acetylcholine receptors located in the bladder detrusor muscle. This blockade inhibits acetylcholine-induced contractions, leading to:
The selectivity for M3 receptors over other muscarinic subtypes minimizes side effects commonly associated with non-selective anticholinergics .
Darifenacin hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its formulation in novel drug delivery systems, such as nanostructured lipid carriers for improved bioavailability and targeted delivery .
Darifenacin hydrobromide (DBr), a selective M3 muscarinic receptor antagonist, is synthesized via multi-step routes centered on constructing its pyrrolidine-acetamide core and benzofuranethyl moiety. Key intermediates include (S)-3-(cyano-diphenylmethyl)pyrrolidine and 5-(2-haloethyl)-2,3-dihydrobenzofuran [1] [7]. Industrial optimizations focus on:
Stereoselective Pyrrolidine Synthesis: The chiral pyrrolidine precursor is synthesized using:
N-Alkylation Optimization: Coupling the pyrrolidine intermediate with 5-(2-bromoethyl)benzofuran under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, acetonitrile) boosts yields to 85–92% by minimizing di-alkylated impurities [5] [7]. Acidification (HBr/acetonitrile) directly yields DBr [7].
Impurity Control: Critical impurities include:
Table 1: Comparative Analysis of Darifenacin Hydrobromide Synthetic Routes
Route | Key Steps | Yield (%) | Purity (%) | Major Advantage |
---|---|---|---|---|
Tartrate Resolution [5] | Diastereomeric salt crystallization → Alkylation → HBr salt | 68 | 99.5 | High chiral purity |
Asymmetric Hydrogenation [1] | Catalytic hydrogenation → Alkylation → HBr salt | 75 | 99.2 | Fewer steps, no chiral auxiliaries |
Phase-Transfer Alkylation [7] | N-alkylation with PTC → Direct HBr precipitation | 92 | 99.8 | High yield, low di-alkylated impurity |
Mitsunobu Reaction: Early routes used Mitsunobu conditions (diethyl azodicarboxylate, PPh₃) for pyrrolidine ring inversion. This SN₂ mechanism proceeds via a betaine intermediate, displacing hydroxyl with inversion to install the (S)-configuration [5].
Transition Metal Catalysis:
Base-Catalyzed Elimination: Alkylation byproducts like vinylbenzofuran (XII) form via E2 elimination (K₂CO₃, heat), where a strong base abstracts β-protons from 5-(2-bromoethyl)benzofuran [7].
Purification Challenges: Crude darifenacin contains 2.8% unreacted pyrrolidine (VII) and 8.0% vinylbenzofuran (XII) [7]. Solutions include:
Solvent and Catalyst Recycling:
Yield Enhancement Strategies:
Table 2: Industrial-Scale Impurity Profiles and Control Methods
Impurity | Structure | Origin | Control Method | Acceptance Limit |
---|---|---|---|---|
Di-alkylated pyrrolidine (X) | Bis-benzofuran-pyrrolidine adduct | Excess alkylating agent | Stoichiometry control (1:1.05 ratio) | <0.15% |
Vinylbenzofuran (XII) | Dehydrohalogenation product | Base-mediated elimination | Low-temperature alkylation (<40°C) | <0.10% |
Hydroxyethylbenzofuran (XI) | Hydrolysis product | Moisture in alkylation step | Anhydrous solvent (H₂O < 200 ppm) | <0.10% |
Process Analytical Technology (PAT): In-line HPLC monitors alkylation completeness (residual pyrrolidine <0.5%), triggering real-time reaction quenching [4]. QbD-driven UPLC methods with Design of Experiments (DoE) resolve all 13 impurities in 15 minutes, ensuring batch consistency [4].
Environmental Impact Mitigation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7